molecular formula C18H36O2 B028290 Stearic acid-2,2-d2 CAS No. 19905-58-9

Stearic acid-2,2-d2

Cat. No. B028290
CAS RN: 19905-58-9
M. Wt: 286.5 g/mol
InChI Key: QIQXTHQIDYTFRH-FBCWWBABSA-N
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Description

Stearic acid is a long-chain saturated fatty acid consisting of 18 carbon atoms. It is a significant component in various applications due to its stability and nature. The derivative "stearic acid-2,2-d2" includes deuterium atoms at specific positions, altering its physical and chemical properties for specialized applications.

Synthesis Analysis

The synthesis of stearic acid derivatives, including "stearic acid-2,2-d2," involves chemical reactions that incorporate deuterium atoms into the fatty acid chain. A notable method for the synthesis involves using tris(triphenylphosphine) chlororhodium(I) for the incorporation of deuterium, with overall yields ranging from 40 to 60% (Adlof & Emken, 1981).

Molecular Structure Analysis

The molecular structure of stearic acid and its deuterated forms can be characterized using various spectroscopic methods. The B-form of stearic acid has been studied using X-ray diffraction, revealing specific conformations and crystal structures (Goto & Asada, 1978).

Chemical Reactions and Properties

Stearic acid undergoes several chemical reactions, including deoxygenation and decarboxylation, to form various products. For example, stearic anhydride is a reactive intermediate in the decarbonylation of stearic acid, showing the versatility of stearic acid in chemical transformations (Hollak et al., 2012).

Physical Properties Analysis

The physical properties of stearic acid and its derivatives, such as melting point, solubility, and crystalline structure, are crucial for its applications. The crystal structure of the C form of stearic acid has been determined, showing differences in unit-cell dimensions and structural parameters compared to other forms (Malta et al., 1971).

Chemical Properties Analysis

The chemical properties of stearic acid, including its reactivity and interaction with other compounds, are essential for understanding its behavior in various environments. The synthesis and characterization of stearic acid derivatives provide insights into their potential chemical activities and applications (Meng, 2012).

Scientific Research Applications

  • Neuroprotection : Stearic acid has been shown to protect brain slices from oxygen-glucose deprivation, NMDA, and hydrogen peroxide damage. Its neuroprotective effects are mediated by the phosphatidylinositol 3-kinase pathway (Wang et al., 2006).

  • Nanomaterial Synthesis : The stearic acid method (SAM) is effective in preparing nanostructured TiO2/SnO2 binary oxides with higher photocatalytic activity than those produced by conventional sol-gel methods. This results in better dispersity and larger specific surface area (Yang et al., 2002).

  • Polymer Formulation Enhancement : Stearic acid enhances workability, reduces surface energy, and improves filler/matrix compatibility in polymer formulations and composite processing (Patti et al., 2021).

  • Solar Cell Efficiency : In dye-sensitized solar cells, stearic acid as a coadsorbent improves power conversion efficiency by 25%, even with lower dye coverage (Lim et al., 2011).

  • Quantum Dot Growth Control : Increasing stearic acid concentration in a liquid paraffin matrix allows precise control of CdSe quantum dot growth, particle size, and optical properties, indicating potential industrial applications (Yordanov et al., 2008).

  • Dietary Health Effects : Dietary stearic acid reduces visceral fat in mice, potentially reducing the risk of breast cancer metastasis and improving survival rates (Shen et al., 2014).

  • Decarbonylation and Ketonization : Stearic anhydride, derived from stearic acid, acts as a reactive intermediate in the hydrogen free decarbonylation and ketonization of stearic acid, potentially leading to a selective low-temperature decarbonylation process towards olefins (Hollak et al., 2012).

  • Biodegradable Heterocycles Synthesis : Biodegradable heterocycles synthesized with stearic acid show potential for medical and surface applications, with some showing higher activity than commercial antibiotics (El-Sayed, 2016).

  • Cholesterol Metabolism : Stearic acid does not raise cholesterol levels, making it a potential substitute for palmitic acid in cholesterol-lowering diets (Grundy, 1994).

  • Thermal Energy Storage : The eutectic mixture of myristic acid and stearic acid, with a melting temperature of 44.13°C, is a potential material for low-temperature thermal energy storage applications in solar heating and greenhouse heating (Sari & Kaygusuz, 2006).

Safety And Hazards

Stearic acid-2,2-d2 is classified as a combustible solid . Fine dust dispersed in air may ignite, and dust can form an explosive mixture with air . Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

2,2-dideuteriooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-FBCWWBABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00492800
Record name (2,2-~2~H_2_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearic acid-2,2-d2

CAS RN

19905-58-9
Record name (2,2-~2~H_2_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19905-58-9
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Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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